molecular formula C23H30N2O2S B289387 6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

货号 B289387
分子量: 398.6 g/mol
InChI 键: PASIFSDYHPUZOO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用机制

6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide acts as a selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for B-cell survival and proliferation. By inhibiting BTK, 6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide blocks the activation of these pathways, leading to the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to inducing apoptosis in B-cells, 6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide also inhibits the production of cytokines and chemokines, which are involved in the recruitment of immune cells to the tumor microenvironment. 6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to enhance the anti-tumor activity of other therapeutic agents, such as anti-CD20 antibodies.

实验室实验的优点和局限性

One of the main advantages of 6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its selectivity for BTK, which reduces the risk of off-target effects. 6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, 6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown. In addition, the optimal dosing regimen and combination therapies for 6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have not been established.

未来方向

There are several potential future directions for the development of 6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide as a therapeutic agent for B-cell malignancies. One direction is to investigate the combination of 6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with other therapeutic agents, such as anti-CD20 antibodies or immune checkpoint inhibitors, to enhance its anti-tumor activity. Another direction is to explore the use of 6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in other types of B-cell malignancies, such as Waldenström macroglobulinemia or mantle cell lymphoma. Finally, future studies should focus on the safety and efficacy of 6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in clinical trials, with the goal of bringing this promising therapeutic agent to patients with B-cell malignancies.

合成方法

The synthesis of 6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, including the preparation of the starting materials and the coupling of the key intermediates. The first step is the preparation of 3-methylphenylacetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with tert-butylamine to form the tert-butylamide intermediate. The tert-butylamide is then coupled with the propionylamino-thiophene intermediate to form the final product, 6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

科学研究应用

6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis (programmed cell death) in B-cells. In vivo studies have demonstrated that 6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has potent anti-tumor activity and can prolong the survival of mice bearing B-cell lymphomas.

属性

分子式

C23H30N2O2S

分子量

398.6 g/mol

IUPAC 名称

6-tert-butyl-N-(3-methylphenyl)-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H30N2O2S/c1-6-19(26)25-22-20(21(27)24-16-9-7-8-14(2)12-16)17-11-10-15(23(3,4)5)13-18(17)28-22/h7-9,12,15H,6,10-11,13H2,1-5H3,(H,24,27)(H,25,26)

InChI 键

PASIFSDYHPUZOO-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)NC3=CC=CC(=C3)C

规范 SMILES

CCC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)NC3=CC=CC(=C3)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。